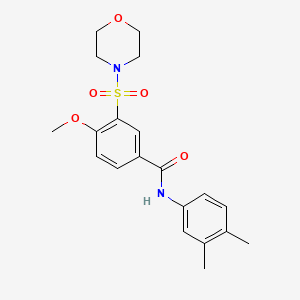![molecular formula C16H12F3N5O B5121747 5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)
5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and cancers.
Mécanisme D'action
TAK-659 exerts its effects by binding to the active site of BTK, thereby preventing its phosphorylation and subsequent downstream signaling. This leads to a decrease in B cell proliferation and survival, as well as a reduction in the production of inflammatory cytokines. In addition, TAK-659 has been shown to enhance the activity of other immune cells, such as natural killer cells and T cells, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B cell malignancies. In addition, it has been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to enhance the activity of other immune cells, such as natural killer cells and T cells, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various physiological processes. However, one limitation of TAK-659 is its relatively short half-life in vivo, which may limit its therapeutic potential in certain settings.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors that may have greater therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which may help to guide patient selection for clinical trials. Finally, there is interest in exploring the potential of BTK inhibitors in combination with other immune-modulating agents, such as checkpoint inhibitors, to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with aminoacetonitrile to yield TAK-659 in high purity and yield.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models as a potential treatment for various autoimmune diseases and cancers. In vitro studies have shown that TAK-659 inhibits BTK activity in B cells, leading to a decrease in cell proliferation and survival. This effect has been observed in various types of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.
Propriétés
IUPAC Name |
5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)10-5-4-6-11(9-10)21-15(25)13-14(20)24(23-22-13)12-7-2-1-3-8-12/h1-9H,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBASYSMPOAADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)
